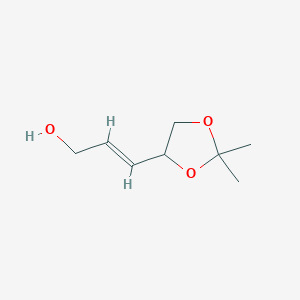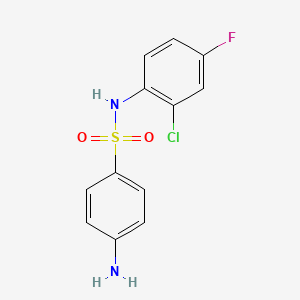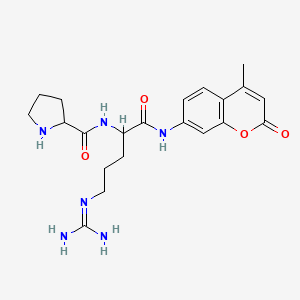![molecular formula C22H41N7O8S3 B12109782 2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)
2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an α-amino acid , which means it contains an amino group (–NH₂), a carboxyl group (–COOH), and an R group attached to the α-carbon. The R group distinguishes one amino acid from another . In this case, the R group is quite complex, contributing to the compound’s unique properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following reactions:
Protection of the amino groups: To prevent unwanted reactions, the amino groups are protected using suitable protecting groups.
Activation of the carboxyl group: The carboxyl group is activated (e.g., via acid chlorides or anhydrides).
Coupling reaction: The protected amino groups are coupled with the activated carboxyl group to form the peptide bond.
Deprotection: Removal of the protecting groups yields the final compound.
Industrial Production: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions and efficient purification techniques.
Analyse Chemischer Reaktionen
Reactions:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding the constituent amino acids.
Oxidation and Reduction: The compound may undergo oxidation (e.g., disulfide bond formation) or reduction (e.g., conversion of a carbonyl group to a hydroxyl group).
Substitution: The R group may participate in substitution reactions.
Hydrolysis: Acidic hydrolysis with HCl or basic hydrolysis with NaOH.
Oxidation: Oxidizing agents like H₂O₂ or performic acid.
Reduction: Reducing agents like NaBH₄ or LiAlH₄.
Substitution: Various reagents based on the specific R group.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Peptide Synthesis: As a building block for longer peptides.
Drug Design: Due to its unique structure, it can serve as a scaffold for drug development.
Biochemistry: Studying protein folding and interactions.
Wirkmechanismus
The compound’s effects depend on its specific targets. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on exact similar compounds, its complexity sets it apart. Researchers may explore related structures for comparative studies.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMDZVLJMXJONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)




![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)


